Atenolol and chlorthalidone
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Overview
Description
Atenolol and chlorthalidone, also known as Atenolol and chlorthalidone, is a useful research compound. Its molecular formula is C28H33ClN4O7S and its molecular weight is 605.1 g/mol. The purity is usually 95%.
The exact mass of the compound Atenolol and chlorthalidone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Atenolol and chlorthalidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atenolol and chlorthalidone including the price, delivery time, and more detailed information at info@benchchem.com.
properties
CAS RN |
73677-19-7 |
---|---|
Product Name |
Atenolol and chlorthalidone |
Molecular Formula |
C28H33ClN4O7S |
Molecular Weight |
605.1 g/mol |
IUPAC Name |
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H11ClN2O4S.C14H22N2O3/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h1-7,19H,(H,17,18)(H2,16,20,21);3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18) |
InChI Key |
GEGCOFDJWXJACT-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
synonyms |
atenolol - chlortalidone atenolol, chlortalidone drug combinations Igroseles Tenoretic |
Origin of Product |
United States |
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